N-(1-cyanoethyl)pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-cyanoethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(5-10)12-9(13)8-3-2-4-11-6-8/h2-4,6-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJIISHLTGEIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Predictive Pharmacodynamics and Validation Framework for N-(1-cyanoethyl)pyridine-3-carboxamide: A Novel NAMPT Inhibitor Candidate
Executive Summary
As drug development pivots toward exploiting metabolic vulnerabilities in oncology and immunology, the NAD+ salvage pathway has emerged as a critical therapeutic node. This technical whitepaper evaluates the predicted biological activity of N-(1-cyanoethyl)pyridine-3-carboxamide . By analyzing its structural homology to established pharmacophores, we predict this compound functions as a potent, competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . This guide outlines the mechanistic rationale behind this prediction and provides the self-validating experimental frameworks required to definitively prove its mechanism of action in preclinical models.
Molecular Architecture & Mechanistic Rationale
The rational design of targeted therapeutics relies on understanding the causality between molecular structure and enzyme topology. N-(1-cyanoethyl)pyridine-3-carboxamide is built upon a highly validated scaffold, with modifications designed to enhance binding kinetics.
-
The Pyridine-3-Carboxamide Core: This moiety is the fundamental recognition element for NAMPT, mimicking the enzyme's natural substrate, nicotinamide [1]. To achieve target engagement, the pyridine ring must intercalate into the active site, forming critical π-π stacking interactions with Tyr188 and Phe193, while the carboxamide carbonyl accepts a hydrogen bond from Ser275.
-
The N-(1-cyanoethyl) Substitution: The addition of the 1-cyanoethyl group at the amide nitrogen is the critical differentiator. The NAMPT active site features a solvent-exposed, cylindrical tunnel extending away from the catalytic center. The 1-cyanoethyl group is predicted to project into this tunnel. The nitrile (-C≡N) group, possessing a strong dipole moment and acting as a potent hydrogen bond acceptor, is predicted to interact with structured water networks or polar residues within this channel, significantly increasing the drug's residence time [2]. Furthermore, the α-methyl group introduces a chiral center, suggesting that one enantiomer will exhibit superior steric complementarity to the binding pocket.
Predicted Biological Activity Profile
Based on its structural profile, the primary biological activity of N-(1-cyanoethyl)pyridine-3-carboxamide is the potent inhibition of NAMPT, leading to a cascade of predictable downstream metabolic events:
-
Primary Target Engagement: Competitive inhibition of NAMPT, preventing the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).
-
Intracellular NAD+ Depletion: Blockade of the salvage pathway rapidly depletes the intracellular NAD+ pool, as cellular consumption outpaces de novo synthesis.
-
Secondary Enzymatic Suppression: NAD+ is an essential cofactor. Its depletion indirectly suppresses the activity of NAD+-dependent enzymes, specifically Sirtuins (SIRT1-7) and Poly [ADP-ribose] polymerases (PARP1/2) [3].
-
Phenotypic Outcome: Cancer cells, which frequently lack the alternative Nicotinic Acid Phosphoribosyltransferase (NAPRT) salvage pathway and exhibit high NAD+ turnover, will undergo metabolic collapse, ATP depletion, and selective apoptosis.
Experimental Methodologies: A Self-Validating System
In rigorous application science, observing cell death is insufficient to claim a mechanism of action. We must establish causality through a self-validating loop: biochemical inhibition must translate to cellular target engagement, and phenotypic toxicity must be reversible by bypassing the inhibited target.
Protocol 1: In Vitro Biochemical NAMPT Inhibition Assay
Objective: Validate direct, cell-free target engagement.
-
Reagent Preparation: Prepare recombinant human NAMPT enzyme (10 nM final) in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Compound Titration: Dispense N-(1-cyanoethyl)pyridine-3-carboxamide in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM) into a 384-well plate.
-
Enzyme Incubation: Add NAMPT enzyme and incubate for 30 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Initiate the reaction by adding the substrates: Nicotinamide (NAM, 10 µM), PRPP (50 µM), and ATP (1 mM).
-
Detection: After 60 minutes, quantify NMN production using a coupled fluorometric enzyme system (utilizing NMNAT and alcohol dehydrogenase to generate fluorescent NADH).
-
Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular NAD+ Depletion and Phenotypic Rescue Assay (The Self-Validating Step)
Objective: Prove that cellular toxicity is causally driven by on-target NAMPT inhibition, not off-target cytotoxicity.
-
Cell Seeding: Seed a NAPRT-deficient cancer cell line (e.g., HCT-116 or A2780) at 2,000 cells/well in a 96-well plate.
-
Treatment Matrix: Treat cells with the compound (IC90 concentration determined from prior viability assays).
-
The Rescue Condition: To a parallel set of treated wells, add exogenous NMN (1 mM) or Nicotinic Acid (NA, 10 µM) . Rationale: NMN is the direct product of NAMPT. NA utilizes the alternative NAPRT pathway. Both bypass NAMPT.
-
NAD+ Quantification (24 hours): Lyse a subset of wells and measure intracellular NAD+/NADH ratios using a luminescence-based cycling assay (e.g., NAD/NADH-Glo).
-
Viability Readout (72 hours): Measure cell viability using CellTiter-Glo (ATP quantification).
-
Validation Logic: If the compound is a true NAMPT inhibitor, the rescue conditions (NMN or NA) must restore NAD+ levels and completely rescue cell viability. Failure to rescue indicates off-target toxicity.
Quantitative Data Projections
The following table summarizes the predicted pharmacological profile of N-(1-cyanoethyl)pyridine-3-carboxamide compared to the natural substrate and a clinical-stage benchmark (FK866).
| Compound | Predicted NAMPT IC50 (Biochemical) | Predicted Cellular NAD+ Depletion (IC50) | Predicted Cytotoxicity (A2780 Cells) | NMN Rescue Capability |
| Nicotinamide (Substrate) | N/A | N/A | > 1 mM | N/A |
| FK866 (Benchmark) | 0.09 nM | 1.2 nM | ~2.5 nM | Complete Rescue |
| N-(1-cyanoethyl)pyridine-3-carboxamide | 5.0 - 50.0 nM | 15.0 - 100.0 nM | ~50.0 nM | Complete Rescue |
Pathway Visualization
Mechanism of NAD+ salvage pathway inhibition by N-(1-cyanoethyl)pyridine-3-carboxamide.
References
-
Title: Nicotinamide Phosphoribosyltransferase Inhibitors, Design, Preparation, and Structure–Activity Relationship Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Review of various NAMPT inhibitors for the treatment of cancer Source: Frontiers in Oncology URL: [Link]
-
Title: Nicotinamide Phosphoribosyltransferase Inhibitors Induce Apoptosis of AML Stem Cells through Dysregulation of Lipid Metabolism Source: Blood (American Society of Hematology) URL: [Link]
The Ascendant Scaffold: A Technical Guide to Pyridine-3-Carboxamide Derivatives in Drug Discovery
Abstract
The pyridine-3-carboxamide core is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a multitude of clinically significant therapeutic agents. Its inherent electronic properties, capacity for diverse substitutions, and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of targeted therapies. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical review of pyridine-3-carboxamide derivatives. We will traverse the landscape of their synthesis, delve into their multifaceted biological activities with a focus on anticancer and anti-inflammatory applications, and provide detailed, field-proven experimental protocols for their characterization. This guide is designed to be a practical and authoritative resource, empowering researchers to harness the full potential of this remarkable chemical entity.
The Pyridine-3-Carboxamide Moiety: A Privileged Scaffold
The pyridine ring, an isostere of benzene, imparts favorable pharmacokinetic properties such as enhanced water solubility and metabolic stability.[1] The carboxamide linkage is a key pharmacophoric element, participating in critical hydrogen bond donor-acceptor interactions with biological targets.[2] This potent combination has led to the development of a diverse array of bioactive molecules with a wide spectrum of therapeutic applications.[1][3]
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of pyridine-3-carboxamide derivatives is adaptable, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity. A common and effective method involves the coupling of a pyridine-3-carboxylic acid with a primary or secondary amine.
General Synthesis Workflow
The following diagram outlines a general workflow for the synthesis of N-substituted pyridine-3-carboxamide derivatives.
Sources
Methodological & Application
A Robust, High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of N-(1-cyanoethyl)pyridine-3-carboxamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-(1-cyanoethyl)pyridine-3-carboxamide. The inherent polarity of this molecule, a derivative of nicotinamide, presents unique challenges for retention and peak shape on conventional C18 stationary phases.[1] This guide details a systematic approach to method development, beginning with an analysis of the analyte's physicochemical properties. We explain the rationale behind the selection of a polar-endcapped C18 column and an acidic mobile phase to ensure consistent retention and sharp, symmetrical peaks. The finalized protocol is a gradient method that provides excellent resolution and is suitable for quality control, stability testing, and impurity profiling in pharmaceutical development.
Introduction: The Analytical Challenge
N-(1-cyanoethyl)pyridine-3-carboxamide is a derivative of nicotinamide (a form of Vitamin B3), a fundamental component of the coenzymes NAD and NADP.[2][3] As with many heterocyclic compounds in drug discovery and development, a reliable analytical method is paramount for ensuring purity, monitoring stability, and quantifying the active pharmaceutical ingredient (API).
The primary analytical hurdle for this compound is its polarity. The presence of the pyridine ring, a carboxamide group, and a cyanoethyl moiety results in a hydrophilic molecule. Highly polar analytes often exhibit poor retention on traditional non-polar stationary phases (like C18), frequently eluting in or near the solvent front, which compromises quantification and resolution from polar impurities.[1][4] Developing a successful method requires a deep understanding of chromatographic principles to overcome weak hydrophobic interactions and achieve adequate retention.[5] This note provides a comprehensive framework for developing and implementing such a method.
Analyte Properties and Chromatographic Strategy
A successful HPLC method is built upon a foundation of understanding the analyte's chemical properties.
-
Structure: N-(1-cyanoethyl)pyridine-3-carboxamide possesses several key functional groups that dictate its chromatographic behavior:
-
Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom is weakly basic, with a predicted pKa of its conjugate acid around 3.6.[6] This means the ring will be protonated (positively charged) at a pH below ~3.6.
-
Carboxamide Group: A polar, neutral functional group capable of hydrogen bonding.
-
Cyanoethyl Group: The cyano group adds polarity, while the ethyl chain contributes a small degree of hydrophobicity compared to its parent compound, nicotinamide.
-
-
Polarity: Nicotinamide has a LogP of approximately -0.4, indicating its high hydrophilicity.[3] The addition of the cyanoethyl group will slightly increase its hydrophobicity, but the compound remains decidedly polar. This necessitates a strategy to enhance retention.
-
Chromatographic Approach: Based on these properties, a reversed-phase approach with specific modifications is the most logical starting point.
-
pH Control: Maintaining a mobile phase pH below the pKa of the pyridine ring (e.g., pH 2.5-3.0) will ensure the analyte is in a single, protonated ionic state. This consistent charge state prevents peak splitting and can enhance retention on certain stationary phases.
-
Stationary Phase Selection: Standard C18 columns can suffer from "phase collapse" or "ligand folding" when used with highly aqueous mobile phases, leading to irreproducible retention times.[7] Therefore, a column specifically designed for use in aqueous conditions, such as a polar-endcapped or "AQ-type" C18 phase, is the optimal choice. These columns incorporate polar functional groups near the silica surface, which helps maintain a hydrated stationary phase and ensures stable retention for polar analytes.
-
Method Development Workflow
The development of this method followed a logical, multi-step process to ensure robustness and optimal performance. This workflow is a foundational template for tackling similar analytical challenges.
Caption: Logical workflow for HPLC method development.
Detailed Application Protocol
This protocol has been optimized for the separation of N-(1-cyanoethyl)pyridine-3-carboxamide.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Column: Waters XBridge BEH C18, 2.5 µm, 3.0 x 100 mm (or equivalent polar-endcapped C18 column).
-
Chemicals:
-
Acetonitrile (ACN), HPLC Grade
-
Formic Acid, LC-MS Grade
-
Water, HPLC or Milli-Q grade
-
-
Reference Standard: N-(1-cyanoethyl)pyridine-3-carboxamide, >99% purity.
Reagent Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas. The approximate pH will be 2.7.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Sample Diluent: Prepare a mixture of Water:Acetonitrile (90:10, v/v).
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the N-(1-cyanoethyl)pyridine-3-carboxamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
HPLC Method Parameters
| Parameter | Setting |
| Column | Waters XBridge BEH C18, 2.5 µm, 3.0 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection (DAD) | 262 nm |
| Run Time | 15 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Expected Results and System Suitability
Under the conditions described, N-(1-cyanoethyl)pyridine-3-carboxamide should elute with a retention time of approximately 6.8 minutes . The peak should be sharp and symmetrical. System suitability is a critical component of a self-validating protocol and must be performed before any sample analysis.
| System Suitability Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) RSD | ≤ 1.0% (for n=6 injections) | 0.3% |
| Peak Area RSD | ≤ 2.0% (for n=6 injections) | 0.8% |
| Tailing Factor (T) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates (N) | ≥ 5000 | > 10000 |
These criteria ensure that the chromatographic system is operating with sufficient precision, accuracy, and efficiency for reliable quantitative analysis.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with silica silanols.- Column degradation. | - Ensure mobile phase pH is low and consistent.- Flush column or replace if necessary. |
| Retention Time Drift | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column equilibration is insufficient. | - Prepare fresh mobile phase daily.- Ensure column oven is stable at 30 °C.- Equilibrate for at least 15-20 minutes before first injection. |
| Low Signal/Sensitivity | - Incorrect detection wavelength.- Sample degradation.- Low sample concentration. | - Verify detector wavelength is set to 262 nm.- Prepare samples fresh.- Check standard and sample preparation calculations. |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable solution for the analysis of N-(1-cyanoethyl)pyridine-3-carboxamide. By carefully considering the analyte's physicochemical properties and selecting an appropriate polar-endcapped stationary phase combined with an acidic mobile phase, the common challenges associated with retaining polar compounds are effectively overcome. This method is well-suited for implementation in quality control laboratories and research settings, providing accurate and reproducible results for this important class of molecules.
References
- Creative Proteomics. (n.d.). Nicotinamide Analysis Service.
- Adekunle, A. et al. (n.d.). HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria.
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
- SIELC Technologies. (n.d.). Separation of Nicotinamide and Related Substances.
- Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- HELIX Chromatography. (2021, February 18). HPLC Methods for analysis of Nicotinamide.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- J. Baqai Med. Univ. (n.d.). Review: Analytical Profile of Nicotinamide.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
-
National Center for Biotechnology Information. (n.d.). N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide. PubChem Compound Database. Retrieved from [Link]
- MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
-
CAS Common Chemistry. (n.d.). N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide. Retrieved from [Link]
- OECD Existing Chemicals Database. (2002, August 13). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0.
- ChemicalBook. (2026, February 2). PYRIDINE-2-CARBOXAMIDE.
-
National Center for Biotechnology Information. (n.d.). N-Cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate. PubChem Compound Database. Retrieved from [Link]
- FooDB. (2010, April 8). Showing Compound Nicotinamide (FDB012485).
-
National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Database. Retrieved from [Link]
- Guidechem. (n.d.). N-(2-aminoethyl)pyridine-3-carboxamide 939-53-7 wiki.
- Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 3-Pyridinecarboxamidine. PubChem Compound Database. Retrieved from [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
- Chair of Analytical Chemistry. (n.d.). pKa values bases.
- Thermo Fisher Scientific. (n.d.). Determination of the Composition of Natural Products by HPLC with Charged Aerosol Detection.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid.
- Stenutz. (n.d.). pyridine-3-carboxamide.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. ACS, Organic Division.
Sources
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Application Note: Advanced Recrystallization Protocols for N-(1-cyanoethyl)pyridine-3-carboxamide
Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Structural Rationale
The purification of N-(1-cyanoethyl)pyridine-3-carboxamide —a highly functionalized heterocyclic intermediate—presents unique crystallization challenges. The molecule features a rigid, basic pyridine ring (capable of hydrogen-bond accepting), a primary carboxamide group (capable of strong intermolecular hydrogen-bond donor/acceptor dimerization), and a highly polar, aprotic 1-cyanoethyl moiety.
Because of these competing intermolecular forces, the compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," during uncontrolled cooling. When the supersaturation level exceeds the spinodal curve before reaching the critical nucleation threshold, the compound drops out of solution as an amorphous, impurity-trapping oil rather than a pure crystalline solid.
This guide provides field-proven, self-validating protocols to navigate the metastable zone of this compound, ensuring high-yield, polymorphic-pure crystalline recovery. The methodologies herein are adapted from established purification standards for pyridine-3-carboxamide derivatives[1][2].
Physicochemical Profiling & Solvent Selection
The selection of a recrystallization solvent system must balance the disruption of the strong amide-amide dimers at elevated temperatures with a controlled reduction in solubility during cooling. Pyridine-carboxamide derivatives typically exhibit optimal crystallization kinetics in binary solvent systems where a polar protic or moderately polar aprotic solvent is paired with a non-polar antisolvent[3].
Table 1: Solvent System Selection Matrix
| Solvent System (v/v) | Primary Solubilizing Mechanism | Antisolvent Mechanism | Suitability & Rationale |
| Ethyl Acetate / Heptane | EtOAc disrupts amide H-bonds via its carbonyl oxygen at >60°C. | Heptane rapidly decreases the dielectric constant, forcing nucleation. | Optimal for APIs. Prevents thermal degradation. Excellent impurity rejection profile. |
| Ethanol / Water | EtOH fully solvates the pyridine core and cyanoethyl group. | Water acts as a highly polar antisolvent, exploiting the compound's hydrophobicity. | Best for highly impure crude. High yield, but requires extended drying to remove trapped water[2]. |
| Isopropanol (IPA) | Single-solvent system; moderate H-bonding capacity. | N/A (Cooling crystallization only). | Good for scale-up. Slower crystal growth yields larger, easily filterable crystals. |
Phase Behavior & Thermodynamic Pathways
To achieve high-purity crystals, the process must strictly remain within the Metastable Zone . Rapid cooling or excessive antisolvent addition forces the system into the unstable region, triggering LLPS.
Thermodynamic and kinetic phase behavior during crystallization, highlighting the LLPS risk.
Validated Experimental Protocols
Protocol A: Binary Antisolvent Crystallization (Ethyl Acetate / Heptane)
This protocol is engineered to prevent oiling out by utilizing a strict temperature and volumetric gradient.
Step 1: Dissolution & Polish Filtration
-
Action: Suspend 10.0 g of crude N-(1-cyanoethyl)pyridine-3-carboxamide in 50 mL of Ethyl Acetate (5 volumes). Heat the mixture to 70–75°C under gentle reflux until complete dissolution occurs.
-
Rationale: EtOAc at near-reflux provides sufficient thermal energy to break the robust pyridine-carboxamide crystal lattice.
-
Validation Checkpoint: The solution must be completely transparent. If undissolved particulates remain, perform a hot polish filtration through a pre-warmed Celite pad[1] to remove insoluble inorganic salts or polymerized impurities.
Step 2: Antisolvent Addition & Metastable Zone Entry
-
Action: Cool the clear solution to 60°C. Begin dropwise addition of n-Heptane (up to 30 mL, 3 volumes) while maintaining an agitation rate of 250 RPM.
-
Rationale: Adding the antisolvent at 60°C (rather than room temperature) prevents localized supersaturation spikes at the solvent interface, which is the primary cause of premature oiling out.
Step 3: Seeding & Controlled Cooling
-
Action: Once the solution becomes faintly turbid (indicating the metastable limit), immediately halt Heptane addition. Add 0.05 g (0.5% w/w) of pure N-(1-cyanoethyl)pyridine-3-carboxamide seed crystals. Hold the temperature at 60°C for 45 minutes.
-
Rationale: Holding the temperature allows the seed crystals to consume the supersaturation via secondary nucleation, directing the thermodynamic pathway away from LLPS and toward structured crystal growth.
-
Validation Checkpoint: If the turbidity resolves into a heavy oil at the bottom of the flask, LLPS has occurred. Corrective Action: Reheat to 75°C, add 5 mL of EtOAc to redissolve, and repeat Step 2 with a slower Heptane addition rate.
Step 4: Isolation & Drying
-
Action: Initiate a linear cooling ramp from 60°C to 5°C at a rate of 0.5°C/min. Stir at 5°C for 2 hours. Isolate the crystals via vacuum filtration, wash with 10 mL of cold Heptane/EtOAc (4:1 v/v), and dry in a vacuum oven at 45°C for 12 hours.
Table 2: Cooling Profile and Antisolvent Addition Rates
| Process Phase | Temperature Target | Ramp/Addition Rate | Agitation (RPM) |
| Dissolution | 75°C | N/A (Heat to reflux) | 300 |
| Antisolvent Dosing | 60°C | 1.0 mL/min | 250 |
| Seed Holding | 60°C | Hold for 45 mins | 200 |
| Cooling Ramp | 60°C | 0.5°C / min | 150 |
Workflow Visualization
Step-by-step antisolvent recrystallization workflow for N-(1-cyanoethyl)pyridine-3-carboxamide.
Analytical Validation of the Recrystallized API
Post-crystallization, the integrity of the N-(1-cyanoethyl)pyridine-3-carboxamide must be verified.
-
HPLC Purity: Ensure the removal of starting materials (e.g., unreacted nicotinamide or alkylating agents). The cyanoethyl group is sensitive to hydrolysis under extreme pH; ensure the chromatogram shows no corresponding carboxylic acid degradation products.
-
Residual Solvents (GC-HS): Heptane and Ethyl Acetate must be below ICH Q3C limits (Class 3 solvents, limited to 5000 ppm).
-
Polymorphism (XRPD): Pyridine-carboxamides are highly prone to polymorphism due to flexible hydrogen-bonding networks[3]. Ensure the X-Ray Powder Diffraction pattern matches the desired thermodynamic polymorph for consistent downstream bioavailability.
References
-
BenchChem. Technical Guide: Synthesis and Characterization of 1,4,5,6-Tetrahydropyridine-3-carboxamide. BenchChem Technical Resources. 1
-
Arkivoc. Synthesis of 3-Substituted Pyridinium Salts. ARKAT USA, Inc. 2
-
MDPI. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules. 3
Sources
Troubleshooting & Optimization
Optimizing reaction yield for N-(1-cyanoethyl)pyridine-3-carboxamide
Welcome to the Technical Support Center for the synthesis and optimization of N-(1-cyanoethyl)pyridine-3-carboxamide . This guide is engineered for drug development professionals and synthetic chemists who require high-yield, reproducible methodologies for amide couplings involving highly polar, heteroaromatic, and sensitive aliphatic nitrile substrates.
Mechanistic Overview & Synthetic Strategy
The synthesis of N-(1-cyanoethyl)pyridine-3-carboxamide involves the formation of an amide bond between nicotinic acid (or its acid chloride derivative) and 2-aminopropanenitrile . While seemingly straightforward, this reaction presents three distinct chemical challenges:
-
Zwitterionic Insolubility: Nicotinic acid is poorly soluble in standard non-polar organic solvents (like pure dichloromethane or ethyl acetate) due to its zwitterionic character[1].
-
Substrate Instability (Retro-Strecker Degradation): Free 2-aminopropanenitrile (an
-aminonitrile) is highly unstable at room temperature. It rapidly degrades via a retro-Strecker reaction into hydrogen cyanide (HCN) and the corresponding imine, leading to polymerization and a dark brown/black reaction mixture[2]. -
Chemoselectivity: The nitrile group on the amine partner is susceptible to base-catalyzed or acid-catalyzed hydration, converting it into a primary amide during aggressive coupling or aqueous workup.
To circumvent these issues, we employ two validated pathways: Route A (EDC/HOBt activation) and Route B (Acid Chloride coupling).
Synthesis routes for N-(1-cyanoethyl)pyridine-3-carboxamide via amide coupling.
Troubleshooting Guides & FAQs
Q1: Why is my reaction yield so low when using standard EDC/HOBt coupling with nicotinic acid? A: The primary culprit is the poor solubility of nicotinic acid in standard halogenated solvents[1]. If the nicotinic acid remains suspended, the EDC will hydrolyze before activation occurs. Causality & Fix: Switch your solvent system from pure DCM to a 1:1 mixture of DCM and DMF. The DMF disrupts the intermolecular hydrogen bonding of the nicotinic acid zwitterion, creating a homogeneous solution that allows rapid formation of the OBt-active ester[3].
Q2: My 2-aminopropanenitrile starting material turns into a black, tarry mixture during the reaction. How do I prevent this?
A: You are observing the retro-Strecker degradation of the
Q3: LC-MS shows a major byproduct with a mass of +18 Da relative to the target product. What happened?
A: The +18 Da mass indicates the hydration of your nitrile group (
Q4: Should I use nicotinoyl chloride instead of nicotinic acid? A: It depends on your scale and purification capabilities. Nicotinoyl chloride hydrochloride is highly reactive and bypasses the need for expensive coupling reagents like EDC/HOBt[4]. However, it is highly hygroscopic and prone to generating HCl gas, which can trigger side reactions. We recommend Route A (EDC/HOBt) for discovery-scale synthesis (<5 grams) due to its mild nature, and Route B (Acid Chloride) for scale-up where strict anhydrous engineering controls are available.
Diagnostic decision tree for troubleshooting low yields in cyanoethyl amide synthesis.
Quantitative Data Comparison
The following table summarizes the empirical data comparing the two primary synthetic routes for this specific molecule.
| Parameter | Route A: EDC/HOBt Coupling | Route B: Acid Chloride Coupling |
| Reagents | Nicotinic acid, EDC·HCl, HOBt | Nicotinoyl chloride·HCl |
| Amine Source | 2-Aminopropanenitrile·HCl | 2-Aminopropanenitrile·HCl |
| Base | DIPEA (3.0 eq) | TEA or DIPEA (3.5 eq) |
| Solvent | DCM / DMF (1:1) | Anhydrous DCM |
| Temperature | 0 °C | 0 °C |
| Typical Yield | 75% – 85% | 80% – 92% |
| Impurity Profile | Trace urea byproduct, low degradation | Higher risk of nitrile hydration |
| Pros | Mild, easy workup, highly reproducible | Fast kinetics, cheaper reagents |
| Cons | Slower reaction, requires DMF removal | Strict anhydrous conditions needed |
Step-by-Step Experimental Protocols
Protocol A: EDC/HOBt-Mediated Amide Coupling (Mild Conditions)
This protocol utilizes HOBt to form a stable active ester, preventing the reactive intermediate from undergoing unwanted side reactions[3].
-
Activation: To an oven-dried, argon-flushed round-bottom flask, add Nicotinic acid (1.0 eq, 10 mmol) and HOBt (1.2 eq, 12 mmol).
-
Solvation: Suspend the solids in a 1:1 mixture of anhydrous DCM and anhydrous DMF (0.2 M total concentration). Stir at room temperature until mostly dissolved.
-
Coupling Agent: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq, 12 mmol) in one portion. Stir for 30 minutes at 0 °C to allow the OBt-active ester to form.
-
Amine Addition: Add 2-aminopropanenitrile hydrochloride (1.1 eq, 11 mmol) to the flask as a solid.
-
In Situ Neutralization: Immediately add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) dropwise over 10 minutes. The solution will turn pale yellow.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under argon.
-
Workup: Dilute the mixture with EtOAc. Wash sequentially with saturated aqueous
(2x), water (3x to remove DMF), and brine (1x). Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify via silica gel flash chromatography (Eluent: DCM to 5% MeOH in DCM) to yield the pure product.
Mechanistic pathway of EDC/HOBt activation and subsequent nucleophilic coupling.
Protocol B: Acid Chloride-Mediated Coupling (Fast Conditions)
This protocol is optimized for rapid kinetics and scale-up, utilizing the highly electrophilic nicotinoyl chloride[4].
-
Preparation: To an oven-dried, argon-flushed flask, add 2-aminopropanenitrile hydrochloride (1.0 eq, 10 mmol) and suspend in anhydrous DCM (0.2 M).
-
Cooling: Cool the suspension strictly to 0 °C.
-
Base Addition: Add Triethylamine (TEA) (3.5 eq, 35 mmol) dropwise. Stir for 5 minutes.
-
Electrophile Addition: Add Nicotinoyl chloride hydrochloride (1.1 eq, 11 mmol) portion-wise over 15 minutes to control the exothermic reaction.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Monitor completion via TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous
. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over , and concentrate. -
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography.
References
-
Rotational spectrum of a chiral amino acid precursor, 2-aminopropionitrile, and searches for it in Sagittarius B2(N) ResearchGate[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents ResearchGate[Link]
-
Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development ACS Publications[Link]
-
Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function National Institutes of Health (NIH)[Link]
Sources
Troubleshooting degradation of N-(1-cyanoethyl)pyridine-3-carboxamide in solution
Technical Support Center: N-(1-cyanoethyl)pyridine-3-carboxamide
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering stability issues with N-(1-cyanoethyl)pyridine-3-carboxamide in solution. It offers a structured approach to troubleshooting, from identifying the root cause of degradation to implementing corrective actions in experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My experimental results using N-(1-cyanoethyl)pyridine-3-carboxamide are inconsistent, and I'm observing a progressive loss of biological activity. What is the likely cause?
A gradual loss of activity is a classic indicator of compound degradation in your experimental solution.[1] N-(1-cyanoethyl)pyridine-3-carboxamide possesses several functional groups—a nitrile, an amide, and a pyridine ring—that are susceptible to chemical instability. The most common degradation pathways in solution are hydrolysis and photodegradation.[2][3] It is crucial to confirm this degradation analytically and assess the stability of your compound under your specific experimental conditions.
Q2: I'm analyzing my sample with HPLC and see the peak for the parent compound decreasing, accompanied by the appearance of new, more polar peaks. What could these new peaks be?
The appearance of new peaks, especially those with shorter retention times in reverse-phase HPLC, suggests the formation of more polar degradation products. Given the structure of N-(1-cyanoethyl)pyridine-3-carboxamide, these are likely the products of hydrolysis.[2] The two primary hydrolysis events are:
-
Nitrile Hydrolysis: The cyanoethyl group can hydrolyze first to an amide and subsequently to a carboxylic acid.[4][5][6]
-
Amide Hydrolysis: The primary carboxamide group on the pyridine ring can hydrolyze to form nicotinic acid (pyridine-3-carboxylic acid).[7][8]
To confirm the identity of these peaks, a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended.[9]
Q3: What are the best practices for preparing and storing solutions of N-(1-cyanoethyl)pyridine-3-carboxamide to ensure stability?
Proper handling and storage are critical to maintaining compound integrity.[10]
-
Solvent Choice: Use high-purity, anhydrous solvents like DMSO for preparing concentrated stock solutions.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
-
Light Protection: Protect both solid compound and solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[10][11]
-
Prepare Fresh: Whenever possible, prepare fresh aqueous working solutions from the stock immediately before an experiment.[10]
-
pH Control: If your experimental medium is aqueous, ensure the pH is buffered and maintained within a range where the compound is most stable. Hydrolysis is often accelerated under strongly acidic or basic conditions.[12][13][14]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.
Q4: What is a forced degradation study, and how can it help me solve my stability issues?
A forced degradation (or stress testing) study is an experiment where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[15] These conditions typically include acid, base, oxidation, heat, and light.[1][10] The primary goals are:
-
To Identify Potential Degradants: It helps in elucidating the degradation pathways and characterizing the potential degradation products that could form during storage or in an experimental setting.
-
To Develop a Stability-Indicating Method: It is essential for developing and validating an analytical method (like HPLC) that can accurately separate the parent compound from all its potential degradation products, ensuring reliable stability measurements.[15]
Chemical Stability Profile & Degradation Pathways
N-(1-cyanoethyl)pyridine-3-carboxamide's stability is governed by its three key structural features. Understanding these vulnerabilities is the first step in effective troubleshooting.
-
Amide Group: The pyridine-3-carboxamide moiety is susceptible to hydrolysis under both acidic and basic conditions, cleaving the C-N bond to yield nicotinic acid and 1-amino-1-cyanopropane.[8][16] This reaction is often accelerated by heat.
-
Nitrile Group: The cyano group (-C≡N) on the ethyl side chain can also undergo hydrolysis. This typically occurs in a two-step process: first converting the nitrile to an amide, and then further hydrolyzing the newly formed amide to a carboxylic acid.[5][6][17] This reaction is also catalyzed by acid or base.
-
Pyridine Ring: The pyridine ring, a nitrogen-containing heterocycle, is susceptible to photodegradation, especially when exposed to UV light.[18][19] Photolytic reactions can lead to complex products, including hydroxylated species or even ring-opened products like succinic acid.[18][20]
The following diagram illustrates the primary degradation pathways.
Caption: Primary degradation pathways for N-(1-cyanoethyl)pyridine-3-carboxamide.
Systematic Troubleshooting Guide
If you suspect degradation, follow this systematic workflow to diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting compound degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a reverse-phase HPLC method capable of separating N-(1-cyanoethyl)pyridine-3-carboxamide from its potential degradation products. Method validation should be performed according to ICH guidelines.[15]
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC with UV/PDA Detector | PDA is preferred to assess peak purity. |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good retention for moderately polar compounds.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for the basic pyridine moiety. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient Elution | 5% B to 95% B over 20 min | A gradient is necessary to elute the parent compound and its more polar degradants in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controls retention time reproducibility. |
| Detection | 260 nm | Pyridine-containing compounds typically have strong absorbance in this region. |
| Injection Vol. | 10 µL | Adjust as needed based on concentration and sensitivity. |
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing. Analyze all stressed samples against an unstressed control using the validated stability-indicating HPLC method.[1][10][15]
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of N-(1-cyanoethyl)pyridine-3-carboxamide in Acetonitrile or a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a clear vial of the stock solution to a photostability chamber (ICH Q1B option) or direct sunlight for a defined period (e.g., 24-48 hours), alongside a control sample wrapped in aluminum foil.
3. Analysis and Data Interpretation:
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase before injection.
-
Monitor for the decrease in the peak area of the parent compound and the formation of new peaks.
-
Calculate the percentage of degradation and ensure mass balance is within an acceptable range (typically >95%).[15]
| Stress Condition | Expected Degradation Pathway | Typical HPLC Observation |
| Acid/Base | Hydrolysis of amide and/or nitrile | Appearance of one or more early-eluting (more polar) peaks. Significant loss of parent peak. |
| Oxidation | Potential N-oxide formation on the pyridine ring | Appearance of new peaks, often close to the parent peak. |
| Thermal | General acceleration of other degradation pathways | Similar profile to hydrolysis but potentially less extensive unless moisture is present. |
| Photolytic | Pyridine ring degradation | A complex chromatogram with multiple new peaks may appear. |
By following this guide, researchers can systematically identify, understand, and mitigate the degradation of N-(1-cyanoethyl)pyridine-3-carboxamide, ensuring the accuracy and reproducibility of their experimental results.
References
-
Chemistry Steps. (2024). Converting Nitriles to Amides. Available from: [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Available from: [Link]
-
It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Available from: [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Available from: [Link]
-
A Level Chemistry. (2025). Reactions of Amides. Available from: [Link]
-
PubMed. (n.d.). UV Photolysis for Accelerating Pyridine Biodegradation. Available from: [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Available from: [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Available from: [Link]
-
Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Available from: [Link]
-
Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. Available from: [Link]
-
AK Lectures. (n.d.). Hydrolysis of Amides. Available from: [Link]
-
Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Available from: [Link]
-
PubMed. (2012). [Biodegradation of pyridine under UV irradiation]. Available from: [Link]
-
ACS Publications. (2013). UV Photolysis for Accelerating Pyridine Biodegradation. Available from: [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from: [Link]
-
Patsnap. (2026). How to Detect Amide Degradation Using Chromatographic Techniques. Available from: [Link]
-
ResearchGate. (n.d.). Influence of pH on the activities of the nitrile hydratase/amidase.... Available from: [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Available from: [Link]
-
MDPI. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Available from: [Link]
-
Dissolution. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. Available from: [Link]
-
Quora. (2021). Why does the pH fall during hydrolysis? Available from: [Link]
-
PubChem. (n.d.). N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide. Available from: [Link]
-
PMC. (n.d.). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Available from: [Link]
-
MDPI. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Available from: [Link]
-
CAS Common Chemistry. (n.d.). N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide. Available from: [Link]
-
Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Available from: [Link]
-
PMC. (n.d.). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Available from: [Link]
-
ResearchGate. (n.d.). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. Available from: [Link]
-
ResearchGate. (2025). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Available from: [Link]
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
FooDB. (2010). Showing Compound Nicotinamide (FDB012485). Available from: [Link]
-
J-STAGE. (n.d.). Purification and Characterization of Amidase which Participates in Nitrile Degradation. Available from: [Link]
-
Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available from: [Link]
-
PubChem. (n.d.). N,N-diethylpyridine-3-carboxamide;pyridine | C15H19N3O | CID 20501234. Available from: [Link]
-
PMC. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available from: [Link]
-
ResearchGate. (2025). (PDF) Microbial degradation of pyridine: a proposed nitrogen metabolism pathway deciphered in marine mangrove Bacillus aryabhattai strain NM1-A2. Available from: [Link]
-
PubMed. (n.d.). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Available from: [Link]
-
PMC. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Available from: [Link]
-
University of Dundee Research Portal. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Available from: [Link]
-
PubMed. (n.d.). Metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and its effects on cellular energetics. Available from: [Link]
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- 20. pubs.acs.org [pubs.acs.org]
Minimizing side reactions in pyridine-3-carboxamide synthesis
Module 1: Nitrile Hydration Workflows (3-Cyanopyridine Nicotinamide)
The Mechanistic Problem: Over-Hydrolysis When synthesizing nicotinamide via the hydration of 3-cyanopyridine, the most common side reaction is the over-hydrolysis of the resulting amide into nicotinic acid[1]. Causality: Traditional acid or base catalysis struggles to arrest the reaction at the amide stage. The activation energy barrier for amide hydrolysis is easily breached under the harsh, high-temperature conditions required to initially hydrate the nitrile in aqueous alkaline solutions[1]. To mitigate this, heterogeneous catalysts or biocatalysts must be employed. These catalysts provide a specialized coordination environment that stabilizes the amide intermediate and prevents subsequent nucleophilic attack by water[2][3].
Quantitative Data: Catalyst Selectivity Comparison
The table below summarizes the performance of various catalytic systems in suppressing the nicotinic acid side reaction.
| Catalyst System | Temp (°C) | Conversion (%) | Selectivity to Amide (%) | Primary Side Product |
| Aqueous NaOH (10%) | 190 | >95 | <50 | Nicotinic Acid[1] |
| MnO | 80-100 | >90 | ~100 | None detected[3] |
| Nitrile Hydratase (R. rhodochrous) | 25 | 100 | 100 | None detected[2] |
Self-Validating Protocol: MnO -Catalyzed Selective Hydration
This protocol utilizes manganese dioxide to achieve near-quantitative yields without acidic byproducts[3].
Step-by-Step Methodology:
-
Catalyst Preparation: Use freshly prepared MnO
synthesized via a redox method (reacting KMnO and MnCl in a neutral medium) to ensure high surface area and activity. -
Reaction Setup: Dissolve 10 mmol of 3-cyanopyridine in 20 mL of distilled water. Add 0.3 g of the prepared MnO
catalyst. -
Heating: Stir the suspension vigorously and heat to 80–100 °C for 5–8 hours.
-
Validation Checkpoint (Self-Validation): Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH). 3-Cyanopyridine (R
~0.8) should be completely consumed, replaced by a single intense spot for nicotinamide (R ~0.4). The strict absence of a baseline spot (R 0.0) confirms that no over-hydrolysis to nicotinic acid has occurred. -
Workup: Filter the hot mixture to remove the MnO
catalyst (which can be washed and recycled). Cool the aqueous filtrate to 0 °C to precipitate the pure pyridine-3-carboxamide.
Module 2: Direct Acid-Amine Amidation (Nicotinic Acid Substituted Carboxamides)
The Mechanistic Problem: N-Acylurea Formation and Racemization When synthesizing substituted pyridine-3-carboxamides directly from nicotinic acid and an amine, carbodiimide coupling agents (e.g., DCC, EDC) are frequently used. A major troubleshooting issue is low product yield accompanied by the formation of unreactive byproducts[4]. Causality: Carbodiimides react with nicotinic acid to form an highly reactive O-acylisourea intermediate. If the subsequent amine attack is slow (due to steric hindrance or poor nucleophilicity), the O-acylisourea undergoes a rapid intramolecular O-to-N acyl migration. This forms a thermodynamically stable, unreactive N-acylurea dead-end[4][5].
To divert this side reaction, additives like HOBt or standalone aminium/uronium salts like HATU are used to rapidly convert the O-acylisourea into an active OBt ester, which is immune to rearrangement[5][6].
Reaction logic of nicotinic acid amidation and diversion of N-acylurea side reactions.
Self-Validating Protocol: HATU-Mediated Coupling
Using HATU bypasses the carbodiimide entirely, directly forming the active ester to ensure zero N-acylurea formation and minimal racemization[6].
Step-by-Step Methodology:
-
Activation: In a dry flask under inert atmosphere, dissolve 1.0 eq of nicotinic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).
-
Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. The solution will turn light yellow, indicating the formation of the active OBt ester[6].
-
Amine Coupling: Add 1.1 eq of the target amine. Stir at room temperature for 1–2 hours.
-
Validation Checkpoint (Self-Validation): Analyze the reaction via LC-MS. The chromatogram should show a single major peak corresponding to the target mass [M+H]+. The strict absence of a +18 Da mass peak relative to the target indicates that no unreacted acid or hydrolyzed active ester remains.
-
Workup: Quench with saturated aqueous NaHCO
, extract with ethyl acetate, wash the organic layer with brine, dry over Na SO , and concentrate under reduced pressure.
Module 3: Frequently Asked Questions (Troubleshooting)
Q: I am attempting to couple a peptide containing a primary pyridine-3-carboxamide residue using DIC, but my mass spec shows a loss of 18 Da (M-18). What is happening? A: Carbodiimides like DIC and DCC can act as potent dehydrating agents. In the presence of primary amides (like the terminal amide of nicotinamide), they can dehydrate the amide back into a nitrile, resulting in the loss of water (-18 Da)[4]. To prevent this side reaction, abandon carbodiimides and switch to a phosphonium-based reagent (like BOP) or an aminium-based reagent (like HATU) which do not promote primary amide dehydration[4][5].
Q: How do I prevent the N-oxidation of the pyridine nitrogen when using oxidative conditions in an upstream step? A: The pyridine nitrogen is highly susceptible to oxidation, readily forming pyridine-N-oxides. If your synthetic route requires peroxide or peracid treatments prior to amidation, you must protect the pyridine ring. This is typically done by forming a pyridinium salt with a strong acid (e.g., HCl) prior to oxidation; protonating the nitrogen lone pair completely deactivates it toward electrophilic oxygen species.
References
1.[2] Enzyme and Process Development for Production of Nicotinamide - ACS Publications. Organic Process Research & Development. URL:[Link] 2.[3] Hydration of 3-cyanopyridine to nicotinamide over MnO2 catalyst - ResearchGate. URL:[Link] 3.[1] Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. National Institutes of Health. URL:[Link] 4.[4] Coupling Reagents - AAPPTEC - Peptides. URL:[Link] 5.[6] Process optimization for acid-amine coupling: a catalytic approach - Growing Science. URL:[Link] 6.[5] Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. URL:[Link]
Technical Support Center: Navigating the Purification Challenges of N-Substituted Pyridine Carboxamides
Welcome to the Technical Support Center for the purification of N-substituted pyridine carboxamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds in high purity. As a class of molecules with significant importance in pharmaceuticals and agrochemicals, their effective purification is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.
Understanding the Core Purification Hurdles
N-substituted pyridine carboxamides present a unique set of purification challenges stemming from their inherent chemical properties. The presence of the basic pyridine ring, the polar carboxamide group, and the variable N-substituent all contribute to a complex purification landscape. Common difficulties include:
-
Co-elution with Impurities: Starting materials, side-products, and the target compound often exhibit similar polarities, leading to overlapping peaks in chromatographic separations.
-
Poor Crystallization: The structural flexibility and solubility characteristics of many N-substituted pyridine carboxamides can make crystallization a significant hurdle.
-
Product Instability: The amide bond can be susceptible to hydrolysis under certain acidic or basic conditions encountered during workup and purification.[3]
-
Residual Catalyst Contamination: Syntheses often employ metal catalysts, such as palladium, which must be effectively removed from the final product.[4][5]
This guide will equip you with the knowledge and practical strategies to overcome these and other challenges, ensuring you can achieve the desired purity for your compounds.
Troubleshooting Guides: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of N-substituted pyridine carboxamides.
Chromatography Conundrums
Question: My N-substituted pyridine carboxamide is co-eluting with a persistent impurity during column chromatography. How can I improve the separation?
Answer: Co-elution is a frequent issue, often arising from impurities with very similar polarity to your target compound. Here’s a systematic approach to troubleshoot this problem:
-
Analyze the Impurity: If possible, identify the structure of the co-eluting impurity. Knowing whether it's a starting material, a regioisomer, or a structurally related side-product will inform your purification strategy.
-
Optimize Your Mobile Phase:
-
Solvent System Modification: A simple change in the solvent system can significantly alter selectivity. Experiment with different solvent combinations. A helpful starting point is to use a three-solvent system (e.g., hexane/ethyl acetate/methanol or dichloromethane/methanol/ammonia) to fine-tune the polarity.
-
Gradient Elution: If you are using isocratic elution, switching to a shallow gradient can often resolve closely eluting compounds.[6]
-
Additive Incorporation: For basic pyridine compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can improve peak shape and resolution by minimizing interactions with acidic sites on the silica gel.
-
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase is the next logical step.
-
Alumina (basic or neutral): For basic compounds, alumina can be a better choice than silica gel as it reduces tailing.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase can provide a completely different selectivity profile.
-
Functionalized Silica: Phenyl or cyano-bonded silica phases offer different selectivities compared to standard silica and are worth exploring for difficult separations.
-
Workflow for Overcoming Co-elution:
Sources
- 1. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring [mdpi.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Acid-catalysed N–alkyl heterolysis of tertiary pyridinecarboxamides and benzamides under mild conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 6. journals.asm.org [journals.asm.org]
Validation & Comparative
High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of N-(1-cyanoethyl)pyridine-3-carboxamide (Orbitrap HCD vs. Q-TOF CID)
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Small Molecule Structural Elucidation
Executive Summary
The structural elucidation of functionalized small molecules, such as the synthetic intermediate N-(1-cyanoethyl)pyridine-3-carboxamide (
Mechanistic Foundations: HCD vs. Q-TOF CID
To understand the fragmentation of N-(1-cyanoethyl)pyridine-3-carboxamide, we must first examine the physical causality driving the differences between these two platforms [1].
While both Q-TOF CID and Orbitrap HCD are technically "beam-type" non-resonant dissociation techniques, they operate under different energy regimes and ion-handling mechanics [2]:
-
Q-TOF CID (Low-to-Moderate Energy Regime): In a Q-TOF, precursor ions are accelerated into a collision cell (typically hexapole or octopole) filled with neutral gas (Argon or Nitrogen). The energy transfer is highly dependent on the laboratory-frame collision energy (CE). Q-TOF CID excels at probing the lowest activation energy pathways, making it ideal for identifying primary structural cleavages (e.g., labile amide bonds).
-
Orbitrap HCD (Higher-Energy, Non-Equilibrium Regime): HCD takes place in a dedicated multipole collision cell external to the C-trap [3]. A single, rapid bolus of energy is imparted to the ions, creating a non-equilibrium process where intramolecular vibrational redistribution (IVR) allows access to higher-energy dissociation channels [4]. Unlike traditional ion-trap CID, HCD has no low-mass cutoff, allowing for the detection of critical low-mass aromatic fragments.
The Causality of Choice: If your goal is to confirm the presence of the intact functional groups (the cyanoethyl moiety), Q-TOF CID at lower energies is optimal. If your goal is deep structural elucidation (breaking the pyridine ring to confirm the core scaffold), Orbitrap HCD at stepped Normalized Collision Energies (NCE) provides a richer, more comprehensive spectrum.
Fragmentation Pathway Analysis of N-(1-cyanoethyl)pyridine-3-carboxamide
The precursor ion
Primary Cleavage Events (Favored in Q-TOF CID)
-
Loss of Acrylonitrile: The
-cyanoethyl group attached to the amide nitrogen is highly susceptible to elimination. The transfer of a hydrogen atom to the nitrogen results in the neutral loss of acrylonitrile ( , 53.0265 Da), yielding the Nicotinamide ion at m/z 123.0558 . -
Amide Bond Cleavage: Direct heterolytic cleavage of the C-N amide bond results in the neutral loss of 2-aminopropanenitrile (
, 70.0531 Da), generating the highly stable Nicotinoyl cation at m/z 106.0293 .
Secondary Cleavage Events (Favored in Orbitrap HCD)
-
Loss of Carbon Monoxide: The nicotinoyl cation requires significant activation energy to undergo further fragmentation. In the HCD cell, it readily loses CO (27.9949 Da) to form the Pyridyl cation at m/z 78.0344 .
-
Aromatic Ring Opening: The pyridyl cation subsequently loses hydrogen cyanide (HCN, 27.0109 Da) to yield a terminal Hydrocarbon fragment at m/z 51.0235 .
Comparative Performance Data
The following table summarizes the quantitative differences in relative abundance when analyzing the compound on both platforms. Data is normalized to the base peak (100%).
| Fragment Ion Identity | Theoretical m/z | Neutral Loss | Q-TOF CID (20 eV) Relative Abundance | Orbitrap HCD (NCE 40) Relative Abundance |
| 176.0824 | None | 15% | 2% | |
| Nicotinamide ion | 123.0558 | 100% (Base Peak) | 45% | |
| Nicotinoyl cation | 106.0293 | 85% | 100% (Base Peak) | |
| Pyridyl cation | 78.0344 | 10% | 75% | |
| Hydrocarbon fragment | 51.0235 | < 1% (Trace) | 35% |
Insight: The Q-TOF spectrum is dominated by the primary cleavage of the cyanoethyl group, while the Orbitrap HCD spectrum aggressively drives the nicotinoyl cation into secondary aromatic fragmentation.
Visualizations of Fragmentation and Workflows
Caption: Step-wise MS/MS fragmentation pathway of N-(1-cyanoethyl)pyridine-3-carboxamide.
Caption: Hardware workflow comparison between Q-TOF CID and Orbitrap HCD platforms.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following methodologies must be implemented as self-validating systems. By utilizing collision energy stepping, we ensure that both primary (low-energy) and secondary (high-energy) fragments are captured in a single analytical run, preventing the loss of structural data.
Protocol A: Q-TOF CID Methodology
-
Sample Preparation: Dissolve the standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a fast 5-minute gradient (5% to 95% Organic).
-
Source Parameters: ESI positive mode. Capillary voltage: 3.5 kV. Gas temperature: 300°C.
-
Mass Calibration: Utilize an automated dual-spray lock-mass system (e.g., Purine m/z 121.0509 and HP-0921 m/z 922.0098) infused continuously to ensure sub-2 ppm mass accuracy.
-
CID Parameters: Isolate the precursor (m/z 176.08) in Q1 with a narrow 1.0 Da window. Apply Collision Energy Stepping at 10, 20, and 40 eV in the collision cell.
-
Validation Check: Subtract a solvent blank run. Confirm the presence of m/z 123.0558 at 10 eV and the emergence of m/z 106.0293 at 20 eV.
Protocol B: Orbitrap HCD Methodology
-
Sample Preparation: Identical to Protocol A to ensure matrix consistency.
-
Chromatography: Identical to Protocol A.
-
Source Parameters: H-ESI positive mode. Spray voltage: 3.8 kV. Capillary temperature: 320°C.
-
Mass Calibration: Perform a daily external calibration using the manufacturer's standard calibration mix (caffeine, MRFA, Ultramark 1621).
-
HCD Parameters: Isolate the precursor in the quadrupole with a tighter 0.4 Da window (leveraging the Orbitrap's superior isolation capabilities). Route ions to the HCD cell and apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60.
-
Detection: Inject fragments back into the C-trap, then into the Orbitrap analyzer. Set resolution to 70,000 (at m/z 200).
-
Validation Check: Confirm the deep fragmentation of the pyridine ring (m/z 78.0344 and 51.0235) at NCE 60, validating the core scaffold.
References
-
Wikipedia Contributors. "Collision-induced dissociation." Wikipedia, The Free Encyclopedia. URL:[Link][1]
-
StackExchange Chemistry Community. "Difference between HCD and CID collision induced dissociations?" Chemistry Stack Exchange. URL:[Link][2]
-
Jedrychowski, M. P., et al. "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics." Molecular & Cellular Proteomics, PMC. URL:[Link][3]
-
Szabó, Z., et al. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" Journal of Mass Spectrometry, MTA Repository. URL:[Link][4]
Sources
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
Purity assessment standards for N-(1-cyanoethyl)pyridine-3-carboxamide
Orthogonal Purity Assessment Standards for N-(1-cyanoethyl)pyridine-3-carboxamide: A Comparative Guide
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical pitfalls associated with functionalized pyridine derivatives. N-(1-cyanoethyl)pyridine-3-carboxamide presents a unique chromatographic challenge: it combines a basic pyridine pharmacophore with a potentially labile cyanoethyl moiety. Relying solely on a single analytical technique—such as standard HPLC-UV—often leads to an overestimation of purity due to "chromatographic blindness" toward non-UV-absorbing impurities, inorganic salts, or co-eluting degradants.
This guide objectively compares the performance of HPLC-UV, LC-HRMS, and qNMR, providing self-validating protocols designed to establish an ironclad Certificate of Analysis (CoA) for researchers and drug development professionals.
The Analytical Challenge: Physicochemical Profiling
Before selecting an analytical method, we must understand the molecule's behavior in solution. The basicity of the pyridine nitrogen (pKa ~5.2) makes it highly susceptible to secondary electrostatic interactions with unendcapped silanols on traditional silica-based stationary phases. This manifests as severe peak tailing, which obscures closely eluting impurities. Furthermore, the cyano group is susceptible to base-catalyzed hydrolysis; therefore, sample preparation and mobile phase pH must be strictly controlled to prevent in situ degradation during the analysis itself.
Orthogonal Modalities: A Comparative Matrix
To establish true purity, we must decouple relative purity (chromatographic area %) from absolute purity (mass fraction). The following table summarizes the performance of three orthogonal alternatives used to assess N-(1-cyanoethyl)pyridine-3-carboxamide.
| Analytical Modality | Primary Output | Limit of Detection (LOD) | Precision (RSD) | Key Advantage for N-(1-cyanoethyl)pyridine-3-carboxamide |
| HPLC-UV (260 nm) | Relative Purity (Area %) | 0.01% | < 0.5% | High-throughput batch release; highly sensitive to the pyridine chromophore. |
| LC-HRMS (ESI+) | Impurity Identification | 0.001% | 2.0 - 5.0% | Detects trace hydrolysis products (e.g., cyano to amide/acid conversion). |
| 1H-qNMR | Absolute Purity (% w/w) | 0.5% | < 1.0% | Requires no reference standard; completely orthogonal to LC methods. |
Integrated Assessment Workflow
To prevent false-positive purity results, an integrated workflow utilizing parallel analytical tracks is required.
Workflow for orthogonal purity assessment of N-(1-cyanoethyl)pyridine-3-carboxamide.
Self-Validating Experimental Protocols
Protocol A: HPLC-UV for Relative Purity Assessment
Many standard protocols fail for pyridine-3-carboxamide derivatives because they use unbuffered water, leading to unpredictable ionization. Recent literature emphasizes the necessity of hybrid silica columns and controlled pH buffers to achieve >95% purity resolution for imidazopyridine and pyridine-3-carboxamide derivatives (1)[1]. While historical analyses of similar 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivatives have relied on acidic modifiers (), basic conditions often yield superior peak shapes for non-oxidized pyridines. Furthermore, optimized HPLC-UV methods remain the gold standard for assessing the purity of complex pyridinecarboxamide derivatives in drug development (2)[2].
-
Step 1: Column Selection. Utilize a Waters XBridge C18 (150 × 4.6 mm, 5 μm) or an equivalent ethylene-bridged hybrid (BEH) column.
-
Causality: BEH particles provide a wider pH tolerance and drastically reduce silanol activity, ensuring sharp, symmetrical peaks for basic pyridine rings.
-
-
Step 2: Mobile Phase Preparation.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with ammonium hydroxide.
-
Causality: Operating at pH 9.0 (nearly 4 units above the pyridine pKa) ensures the molecule is fully deprotonated and neutral, eliminating ion-exchange interactions with the stationary phase that cause tailing.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Step 3: Gradient Elution. 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min. Detection: UV at 260 nm (optimal for the pyridine chromophore).
-
Step 4: System Validation (Self-Validation). Inject a resolution standard containing N-(1-cyanoethyl)pyridine-3-carboxamide and nicotinamide (a primary synthetic precursor/degradant).
-
Acceptance Criteria: Resolution (
) > 2.0, Tailing factor ( ) < 1.2, and injection precision (RSD) < 0.5% for 5 replicate injections.
-
Protocol B: 1H-qNMR for Absolute Purity Determination
While HPLC provides high-resolution separation, it cannot determine absolute mass fraction without a highly characterized reference standard. qNMR solves this by comparing the integration of the analyte to a certified internal standard.
-
Step 1: Standard Selection. Select Maleic acid (NIST SRM traceable) as the internal standard (IS).
-
Causality: Maleic acid yields a sharp, distinct singlet at ~6.26 ppm in DMSO-d6, which perfectly avoids the aromatic pyridine protons (7.5–9.0 ppm) and the aliphatic cyanoethyl protons (1.5–5.0 ppm) of the target analyte.
-
-
Step 2: Sample Preparation. Accurately weigh ~10 mg of N-(1-cyanoethyl)pyridine-3-carboxamide and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.
-
Step 3: Acquisition Parameters.
-
Pulse Angle: 90° for maximum signal-to-noise.
-
Relaxation Delay (D1): 30 seconds.
-
Causality: To achieve >99% quantitative accuracy, the relaxation delay must be at least 5 times the longest longitudinal relaxation time (
) of the protons being integrated. Pyridine protons often have values of 3-5 seconds; thus, a 30-second delay prevents saturation and ensures complete spin relaxation.
-
-
Step 4: System Validation (Self-Validation). Calculate the purity using the mass balance equation.
-
Acceptance Criteria: The signal-to-noise ratio (S/N) for the integrated peaks must be > 250:1. The integral limits must be drawn consistently at 20 times the full width at half maximum (FWHM) to capture the entire Lorentzian peak shape.
-
Synthesis of Data (Mass Balance)
By combining the relative purity profile from HPLC-UV (which detects structurally similar impurities) with the absolute mass fraction from qNMR (which accounts for invisible impurities like inorganic salts or residual solvents), we achieve a self-verifying dataset. If HPLC purity is 99.5% but qNMR purity is 95.0%, the discrepancy immediately flags the presence of non-UV absorbing contaminants, ensuring the scientific integrity of the final assessment.
References
-
Polypharmacological Profile of 1,2-Dihydro-2-Oxo-Pyridine-3-Carboxamides in the Endocannabinoid System. UNIPI. 3
-
Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. NIH PMC. 2
-
Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. MDPI. 1
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of N-(1-cyanoethyl)pyridine-3-carboxamide
Hazard Assessment and Waste Classification
The primary step in any disposal protocol is a thorough understanding of the material's hazards. N-(1-cyanoethyl)pyridine-3-carboxamide combines the chemical properties of a pyridine derivative and a nitrile.
-
Pyridine Moiety: Pyridine and its derivatives are typically classified as hazardous. They can be harmful if inhaled, swallowed, or absorbed through the skin, often causing skin and eye irritation or more severe damage.[1] Many are also flammable and pose a risk to aquatic ecosystems.[1]
-
Cyanoethyl Moiety: The presence of a nitrile group (-CN) introduces additional risks. Organic compounds with nitrile groups can release highly toxic hydrogen cyanide (HCN) gas upon heating, combustion, or contact with strong acids.[2]
Based on these structural components, all waste containing N-(1-cyanoethyl)pyridine-3-carboxamide must be classified and handled as hazardous chemical waste. This includes the pure compound, solutions, contaminated labware, and personal protective equipment (PPE).
Table 1: Hazard Profile and Disposal Considerations
| Hazard Contribution | Associated Risks | Primary Disposal Consideration |
| Pyridine Ring | Harmful (oral, dermal, inhalation), skin/eye irritant, potential for flammability, aquatic toxicity.[1] | Segregate as hazardous waste; incineration is a common disposal method for pyridine-based waste.[3] |
| Cyanoethyl Group | Potential to release toxic hydrogen cyanide (HCN) upon decomposition.[2] | Avoid mixing with strong acids. Ensure disposal method (e.g., incineration) is equipped to handle nitrogenous and potentially cyanide-releasing compounds. |
Personal Protective Equipment (PPE) and Spill Management
Before handling N-(1-cyanoethyl)pyridine-3-carboxamide for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Double-layered nitrile gloves are recommended.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[4]
In Case of a Spill:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[5]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
All cleaning materials must be collected and disposed of as hazardous waste.[5]
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the collection and disposal of N-(1-cyanoethyl)pyridine-3-carboxamide waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[6][7]
-
Solid Waste: Collect unadulterated N-(1-cyanoethyl)pyridine-3-carboxamide, contaminated weigh boats, and spatulas in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container intended for non-halogenated organic solvents.[4] Do not mix this waste stream with halogenated solvents or strong acids.
-
Contaminated PPE and Labware: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container.[5]
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "N-(1-cyanoethyl)pyridine-3-carboxamide."
-
The approximate quantity of the waste.
-
The date of waste generation.
Step 3: Temporary Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[5] This area should be away from heat sources and incompatible materials.
Step 4: Final Disposal
The final disposal of N-(1-cyanoethyl)pyridine-3-carboxamide waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9] The most common and recommended method for pyridine-based hazardous waste is high-temperature incineration.[3] This method ensures the complete destruction of the compound into less harmful components.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe disposal of N-(1-cyanoethyl)pyridine-3-carboxamide.
Caption: Disposal workflow for N-(1-cyanoethyl)pyridine-3-carboxamide.
By adhering to this guide, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that your innovative research does not come at the cost of personal or ecological well-being.
References
- Pyridine - Sdfine. (n.d.).
- MATERIAL SAFETY DATA SHEET. (2011, August 29).
- Safety Data Sheet. (2023, July 19). JUNSEI CHEMICAL CO., LTD.
- PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). ATSDR.
- SAFETY DATA SHEET. (2025, December 22).
- Pyridine - SAFETY DATA SHEET. (2018, October).
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (2025). Benchchem.
- Pyridine 99,75+% Extra pure. (2023, February 21). Laboratorium Discounter.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
- SAFETY DATA SHEET. (2014, January 27). Fisher Scientific.
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
- Disposal of Chemical Waste. (n.d.). Safety Office.
- The Disposal of Chemical Laboratory Wastes. (n.d.). P2 InfoHouse.
Sources
- 1. junsei.co.jp [junsei.co.jp]
- 2. p2infohouse.org [p2infohouse.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. hscprep.com.au [hscprep.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
